
(S)-1-(Piperazin-2-yl)cyclopropanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(Piperazin-2-yl)cyclopropanol dihydrochloride is a chemical compound that features a cyclopropanol ring attached to a piperazine moiety. This compound is often used in various scientific research applications due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Piperazin-2-yl)cyclopropanol dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperazine derivative with a cyclopropanol precursor in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Piperazin-2-yl)cyclopropanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction could produce cyclopropanol or piperazine derivatives.
Scientific Research Applications
(S)-1-(Piperazin-2-yl)cyclopropanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(Piperazin-2-yl)cyclopropanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding or inhibition, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride
- (S)-2-(Piperazin-2-yl)ethanol dihydrochloride
Uniqueness
(S)-1-(Piperazin-2-yl)cyclopropanol dihydrochloride is unique due to its cyclopropanol ring, which imparts distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Properties
Molecular Formula |
C7H16Cl2N2O |
|---|---|
Molecular Weight |
215.12 g/mol |
IUPAC Name |
1-[(2S)-piperazin-2-yl]cyclopropan-1-ol;dihydrochloride |
InChI |
InChI=1S/C7H14N2O.2ClH/c10-7(1-2-7)6-5-8-3-4-9-6;;/h6,8-10H,1-5H2;2*1H/t6-;;/m0../s1 |
InChI Key |
HEIABAHUPQDISY-ILKKLZGPSA-N |
Isomeric SMILES |
C1CC1([C@@H]2CNCCN2)O.Cl.Cl |
Canonical SMILES |
C1CC1(C2CNCCN2)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11808018.png)
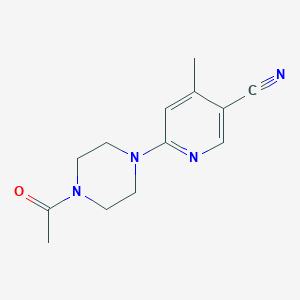
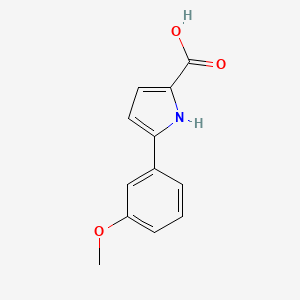

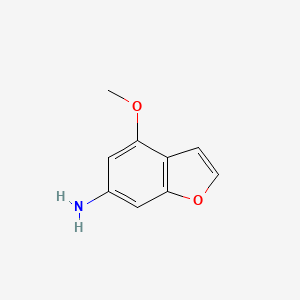


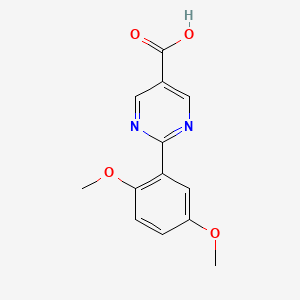
![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11808074.png)
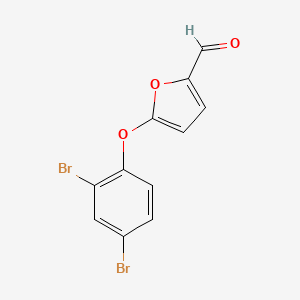
![7-Isopropyl-5-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11808089.png)

